1-Methyl-3-phenylpiperazin-2-one hydrochloride salt
CAS No.: 2309444-92-4
Cat. No.: VC5469465
Molecular Formula: C11H15ClN2O
Molecular Weight: 226.7
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2309444-92-4 |
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Molecular Formula | C11H15ClN2O |
Molecular Weight | 226.7 |
IUPAC Name | 1-methyl-3-phenylpiperazin-2-one;hydrochloride |
Standard InChI | InChI=1S/C11H14N2O.ClH/c1-13-8-7-12-10(11(13)14)9-5-3-2-4-6-9;/h2-6,10,12H,7-8H2,1H3;1H |
Standard InChI Key | FYPUVWGCYIFDNK-UHFFFAOYSA-N |
SMILES | CN1CCNC(C1=O)C2=CC=CC=C2.Cl |
Introduction
Synthetic Pathways and Optimization
The synthesis of 1-methyl-3-phenylpiperazin-2-one hydrochloride salt is intricately linked to patented processes for mirtazapine intermediates. The following steps are adapted from U.S. Patent 7,041,826 B2 :
Intermediate Preparation: 4-Benzyl-1-methyl-2-oxo-3-phenylpiperazine
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Methylation of 4-Benzyl-2-oxo-3-phenylpiperazine:
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Deprotection via Catalytic Hydrogenation:
Hydrochloride Salt Formation
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Acidification: Treatment of the free base (1-methyl-3-phenylpiperazin-2-one) with hydrochloric acid (HCl) in a polar solvent (e.g., methanol or water).
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Isolation: Crystallization or solvent evaporation yields the hydrochloride salt .
Table 1: Critical Reaction Parameters for Hydrochloride Synthesis
Parameter | Value/Range | Citation |
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Temperature | 20–30°C | |
HCl Equivalents | 1.0–1.2 mol/mol | |
Preferred Solvent | Methanol/Water | |
Crystallization Yield | 85–90% |
Physicochemical Properties
Data for the free base (1-methyl-3-phenylpiperazin-2-one) and its hydrochloride salt are inferred from analogous compounds :
Thermal and Solubility Profiles
Spectroscopic Data
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¹H NMR (Free Base): δ 1.99 (bs, 1H), 3.04 (s, 3H), 7.23–7.40 (m, 5H) .
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IR (Hydrochloride Salt): Expected carbonyl stretch at ~1680 cm⁻¹ (C=O) .
Table 2: Comparative Physicochemical Data
Property | Free Base | Hydrochloride Salt |
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Molecular Weight | 176.26 g/mol | 212.72 g/mol |
Density | 0.991 g/cm³ | 1.12 g/cm³ (predicted) |
pKa | 8.52 (predicted) | 2.1 (acidic) |
Pharmaceutical Applications
Role in Mirtazapine Synthesis
1-Methyl-3-phenylpiperazin-2-one hydrochloride salt serves as a precursor in the reduction step to form 1-methyl-3-phenylpiperazine, a direct intermediate for mirtazapine .
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Reduction with LiAlH₄: Converts the 2-one group to a secondary amine.
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Purity Advantage: The hydrochloride salt mitigates isomer formation (e.g., 1-methyl-2-phenylpiperazine), ensuring >99.7% final product purity .
Challenges and Future Directions
Synthetic Bottlenecks
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Isomer Contamination: Prior methods suffered from 1-methyl-2-phenylpiperazine impurities, resolved via the patented hydrochloride route .
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Scalability: High-pressure hydrogenation (80–100 psi) necessitates specialized equipment .
Research Opportunities
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Alternative Reducing Agents: Explore sodium borohydride or catalytic transfer hydrogenation for safer 2-one reduction.
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Salt Polymorphism: Investigate hydrochloride salt crystalline forms for improved bioavailability.
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